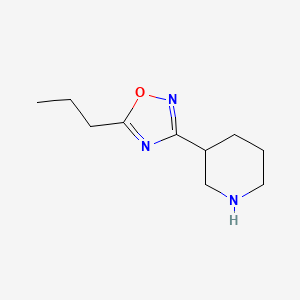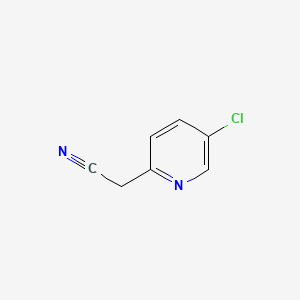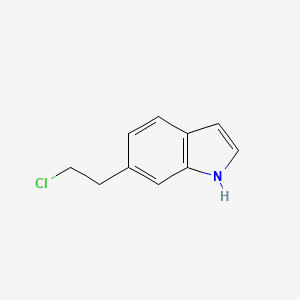
6-(2-Chloroethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloroethyl)-1H-indole (CECI) is a synthetic compound with a wide range of applications in the medical and scientific fields. It is an aromatic heterocyclic compound containing a six-membered ring with two nitrogen atoms and one chlorine atom. CECI has been found to be effective in a variety of applications, including as an anti-inflammatory agent and for its therapeutic potential in cancer treatment.
Mechanism of Action
Target of Action
6-(2-Chloroethyl)-1H-indole, also known as mechlorethamine, is a nitrogen mustard and the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . Its primary target is DNA, specifically the N7 nitrogen on the DNA base guanine .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Nitrogen mustards like mechlorethamine react via an initial cyclization to the corresponding quaternary aziridine salt .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. For instance, it inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts normal cell function and leads to cell death .
Pharmacokinetics
Related compounds like ifosfamide have been studied extensively . These compounds are often administered intravenously , and their bioavailability, distribution, metabolism, and excretion can vary based on factors such as dose, route of administration, and individual patient characteristics .
Result of Action
The result of mechlorethamine’s action is the inhibition of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . It can also cause side effects due to its impact on healthy cells .
Action Environment
The action, efficacy, and stability of 6-(2-Chloroethyl)-1H-indole can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, and temperature can affect its stability and activity . Additionally, the compound’s effects can vary in different organisms and tissues .
Advantages and Limitations for Lab Experiments
The use of 6-(2-Chloroethyl)-1H-indole in laboratory experiments has several advantages. 6-(2-Chloroethyl)-1H-indole is relatively inexpensive and easy to synthesize, making it a convenient option for laboratory experiments. Additionally, 6-(2-Chloroethyl)-1H-indole has a wide range of applications, making it useful for a variety of experiments. However, 6-(2-Chloroethyl)-1H-indole is a synthetic compound and its effects on human health are not yet fully understood, so it should be used with caution in laboratory experiments.
Future Directions
The potential applications of 6-(2-Chloroethyl)-1H-indole are still being explored. Future research should focus on further elucidating the mechanism of action of 6-(2-Chloroethyl)-1H-indole and its effects on human health. Additionally, further studies should be conducted to explore 6-(2-Chloroethyl)-1H-indole’s potential as an anti-inflammatory agent and for its therapeutic potential in cancer treatment. Finally, further research should be conducted to explore the potential of 6-(2-Chloroethyl)-1H-indole in the synthesis of other compounds and for its potential use in the development of new drugs.
Synthesis Methods
6-(2-Chloroethyl)-1H-indole can be synthesized through a two-step process. The first step involves the reaction of 1-chloroethyl-4-chlorobenzene with 1-chloro-2-nitrobenzene in the presence of a base, such as sodium hydroxide, to form 6-(2-chloroethyl)-1H-indole. The second step involves the reaction of 6-(2-chloroethyl)-1H-indole with an alkyl halide, such as ethyl bromide, in the presence of a base to form the desired product.
Scientific Research Applications
6-(2-Chloroethyl)-1H-indole has been extensively studied for its potential application in various scientific fields. In the medical field, 6-(2-Chloroethyl)-1H-indole has been studied as an anti-inflammatory agent and for its potential therapeutic use in cancer treatment. In the agricultural field, 6-(2-Chloroethyl)-1H-indole has been studied as an insecticide and for its potential use in the control of plant diseases. In the biochemical field, 6-(2-Chloroethyl)-1H-indole has been studied for its potential use in the synthesis of other compounds and for its potential use in the development of new drugs.
properties
IUPAC Name |
6-(2-chloroethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLHZBOFSMIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745129 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroethyl)-1H-indole | |
CAS RN |
1253654-38-4 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

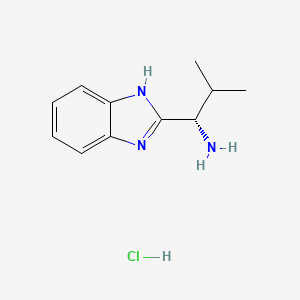
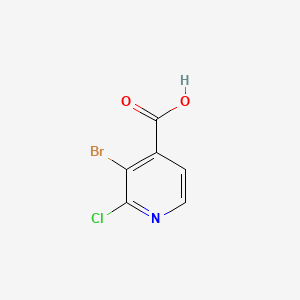
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
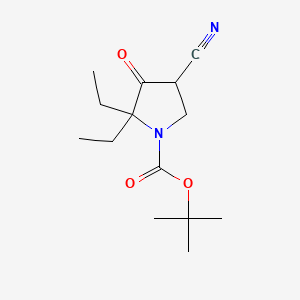

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
